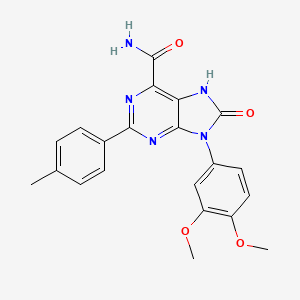

9-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

This purine-derived compound features a 3,4-dimethoxyphenyl group at position 9, a 4-methylphenyl substituent at position 2, and an 8-oxo functional group.

Properties

IUPAC Name |

9-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O4/c1-11-4-6-12(7-5-11)19-23-16(18(22)27)17-20(25-19)26(21(28)24-17)13-8-9-14(29-2)15(10-13)30-3/h4-10H,1-3H3,(H2,22,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXHYVUUMCZXQDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=C(C=C4)OC)OC)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

Formation of the purine core: This can be achieved through a series of cyclization reactions involving appropriate precursors.

Introduction of the 3,4-dimethoxyphenyl group: This step may involve a Friedel-Crafts alkylation reaction.

Attachment of the 4-methylphenyl group: This can be done using a Suzuki coupling reaction.

Formation of the carboxamide group: This step may involve the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

9-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

9-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes critical structural and physicochemical properties of the target compound and its analogs:

Functional Group Impact on Properties

- Electron-Donating vs. Electron-Withdrawing Groups: 3,4-Dimethoxyphenyl (target compound): Enhances resonance stabilization and may improve binding to hydrophobic enzyme pockets.

- Methyl vs. Hydroxyl Substituents: The 4-methylphenyl group (target compound) increases lipophilicity compared to the 4-hydroxyphenylamino analog (CAS 1022155-73-2), which may improve membrane permeability but reduce solubility .

Biological Activity

The compound 9-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that exhibits significant biological activity due to its unique structural features. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , indicating it contains a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The presence of 3,4-dimethoxyphenyl and 4-methylphenyl groups enhances its reactivity and potential interactions with biological targets.

Biological Activity

Research indicates that purine derivatives like this compound can exhibit a range of biological activities. Key areas of interest include:

- Anticancer Activity : Studies have shown that purine derivatives can inhibit cancer cell proliferation. For instance, similar compounds have demonstrated effectiveness against various cancer cell lines such as A-549 (lung cancer) and MCF7 (breast cancer) with IC50 values indicating potent activity .

- Antiviral Properties : Purines are known to interfere with viral replication processes, making them candidates for antiviral drug development. The mechanisms often involve inhibition of nucleic acid synthesis pathways .

- Enzyme Inhibition : Some studies suggest that derivatives can act as inhibitors for key enzymes involved in cancer progression, such as Aurora-A kinase .

The mechanisms through which this compound exerts its effects include:

- Nucleic Acid Interaction : The compound may bind to DNA or RNA polymerases, disrupting nucleic acid synthesis.

- Targeting Kinases : Similar compounds have been shown to inhibit kinases involved in cancer cell signaling pathways.

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique biological activity of this purine derivative:

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| 9-(2-hydroxyphenyl)-2-(4-chlorophenyl)-8-oxo-purine | Hydroxy group substitution | Antiviral | Lacks methoxy groups |

| 9-(3-methoxyphenyl)-2-(4-methylphenyl)-8-oxo-purine | Methoxy instead of dimethoxy | Anticancer | Less potent due to fewer substitutions |

| 9-(4-fluorophenyl)-2-(3-nitrophenyl)-8-oxo-purine | Fluoro and nitro substitutions | Antimicrobial | Different halogenation pattern |

This table illustrates how variations in substituent groups significantly affect the biological activities and potential applications of these compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of purine derivatives:

- Antiproliferative Activity : A study reported that certain purine derivatives exhibited strong antiproliferative effects against A-549 and HCT-116 cancer cell lines, with IC50 values ranging from 0.02 to 0.08 μmol/mL .

- Radical Scavenging Activity : Compounds similar to the one showed moderate DPPH radical-scavenging activity, indicating potential antioxidant properties .

- Inhibition Studies : Research has highlighted that certain derivatives can inhibit specific kinases involved in tumor growth, suggesting a pathway for therapeutic development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.